6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxybenzo[b]thiophene-2-carboxylic acid
- Thianaphthene-2-carboxylic acid
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
Uniqueness
6-Ethoxy-5-methoxy-benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both ethoxy and methoxy groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities and improved solubility, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
97852-73-8 |
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Molecular Formula |
C12H12O4S |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
6-ethoxy-5-methoxy-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4S/c1-3-16-9-6-10-7(4-8(9)15-2)5-11(17-10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
ALNLDDWBWACUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C=C(SC2=C1)C(=O)O)OC |
Origin of Product |
United States |
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